N-(furan-2-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a complex organic compound that features a furan ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the quinazolinone moiety under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like epidermal growth factor receptor (EGFR), thereby blocking the signaling pathways that lead to cancer cell growth . The furan and quinazolinone moieties play crucial roles in binding to the active sites of these enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been studied for its anticancer properties.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and are known for their various biological activities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to the combination of the furan and quinazolinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C16H15N3O3/c20-15(17-10-12-4-3-9-22-12)7-8-19-11-18-14-6-2-1-5-13(14)16(19)21/h1-6,9,11H,7-8,10H2,(H,17,20) |
InChI Key |
UGEIVVIMLHJVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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